

Unraveling the ATP-Competitive Nature of A-3 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: A-3 hydrochloride

Cat. No.: B1664230

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This in-depth technical guide explores the core mechanism of **A-3 hydrochloride**, a potent and versatile kinase inhibitor. By competitively binding to the ATP pocket of a range of kinases, **A-3 hydrochloride** serves as a valuable tool in dissecting cellular signaling pathways and presents a scaffold for the development of novel therapeutic agents. This document provides a comprehensive overview of its inhibitory profile, the signaling cascades it modulates, and the experimental methodologies used to characterize its activity.

Quantitative Inhibitory Profile of A-3 Hydrochloride

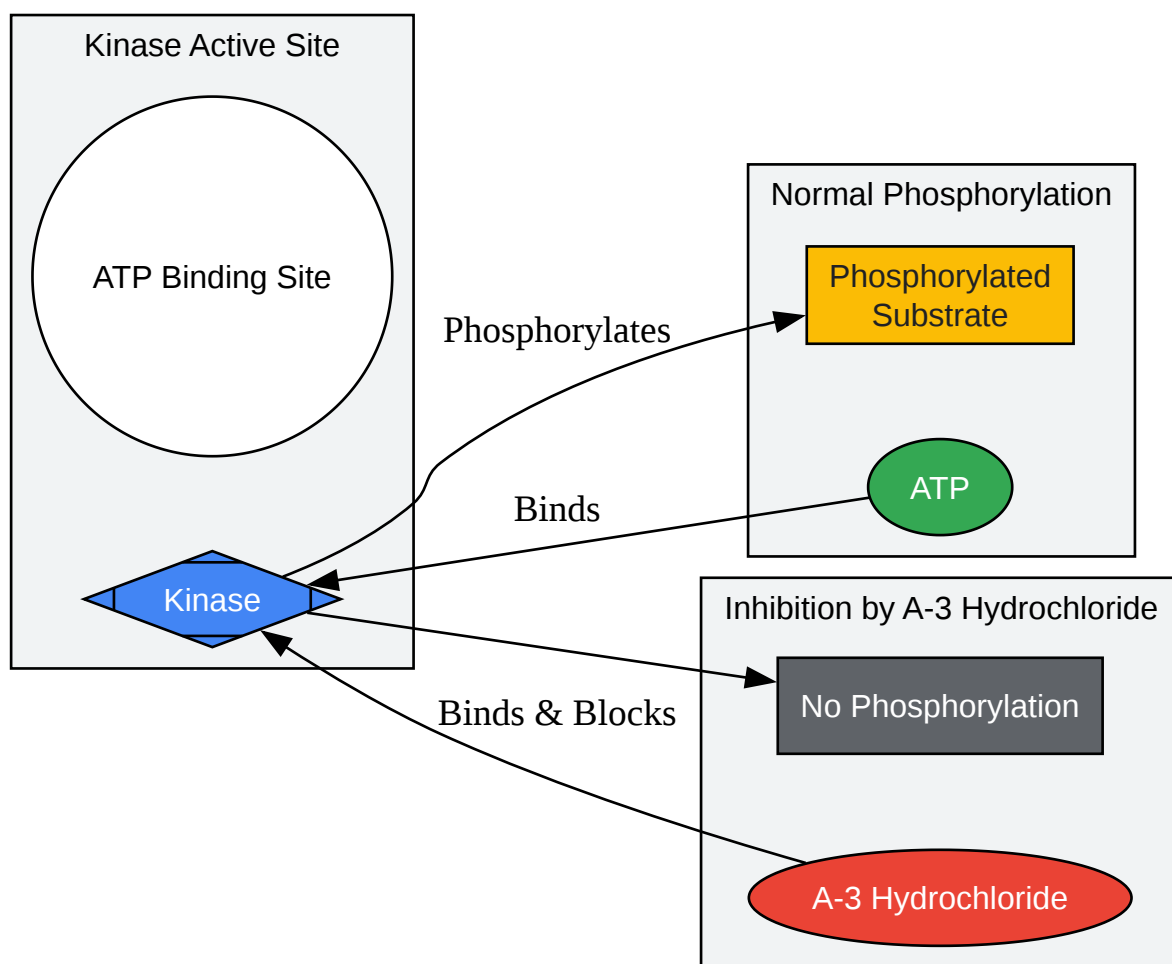
A-3 hydrochloride exhibits a broad-spectrum inhibitory activity against several serine/threonine kinases. Its potency is quantified by the inhibition constant (K_i), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The compound is cell-permeable and its action is reversible.^{[1][2][3]} The table below summarizes the reported K_i values for **A-3 hydrochloride** against various kinases, highlighting its non-selective nature.

Target Kinase	Abbreviation	Ki (μM)
cAMP-dependent Protein Kinase	PKA	4.3[1][2][3]
cGMP-dependent Protein Kinase	PKG	3.8[4]
Myosin Light Chain Kinase	MLCK	7.4[1][2][3]
Protein Kinase C	PKC	47[1][2][3]
Casein Kinase I	CK1	80[2][3]
Casein Kinase II	CK2	5.1[1][2][3]

Core Mechanism: ATP-Competitive Inhibition

A-3 hydrochloride functions as an ATP-competitive inhibitor. This mode of action involves the inhibitor binding to the ATP-binding site of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. This direct competition for the active site is a common mechanism for many kinase inhibitors and is fundamental to their function in modulating cellular signaling.

Below is a conceptual diagram illustrating the principle of ATP-competitive inhibition.



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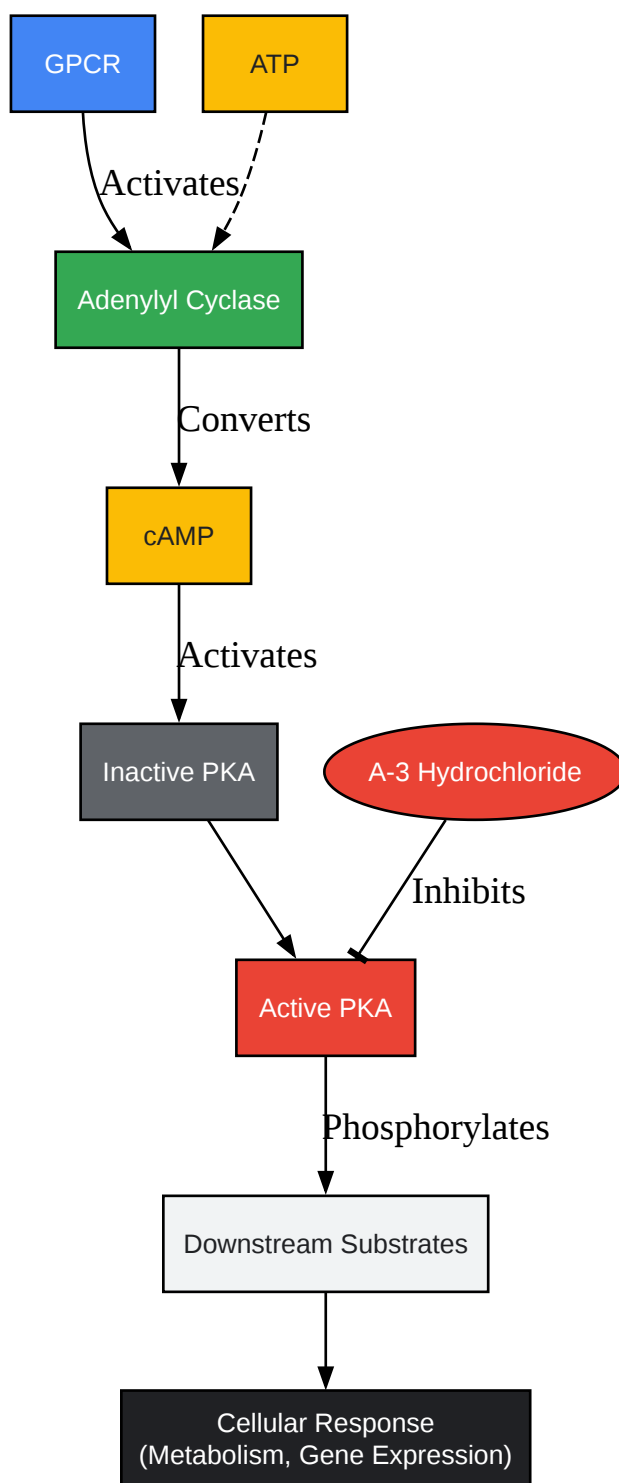
Caption: ATP-Competitive Inhibition by **A-3 Hydrochloride**.

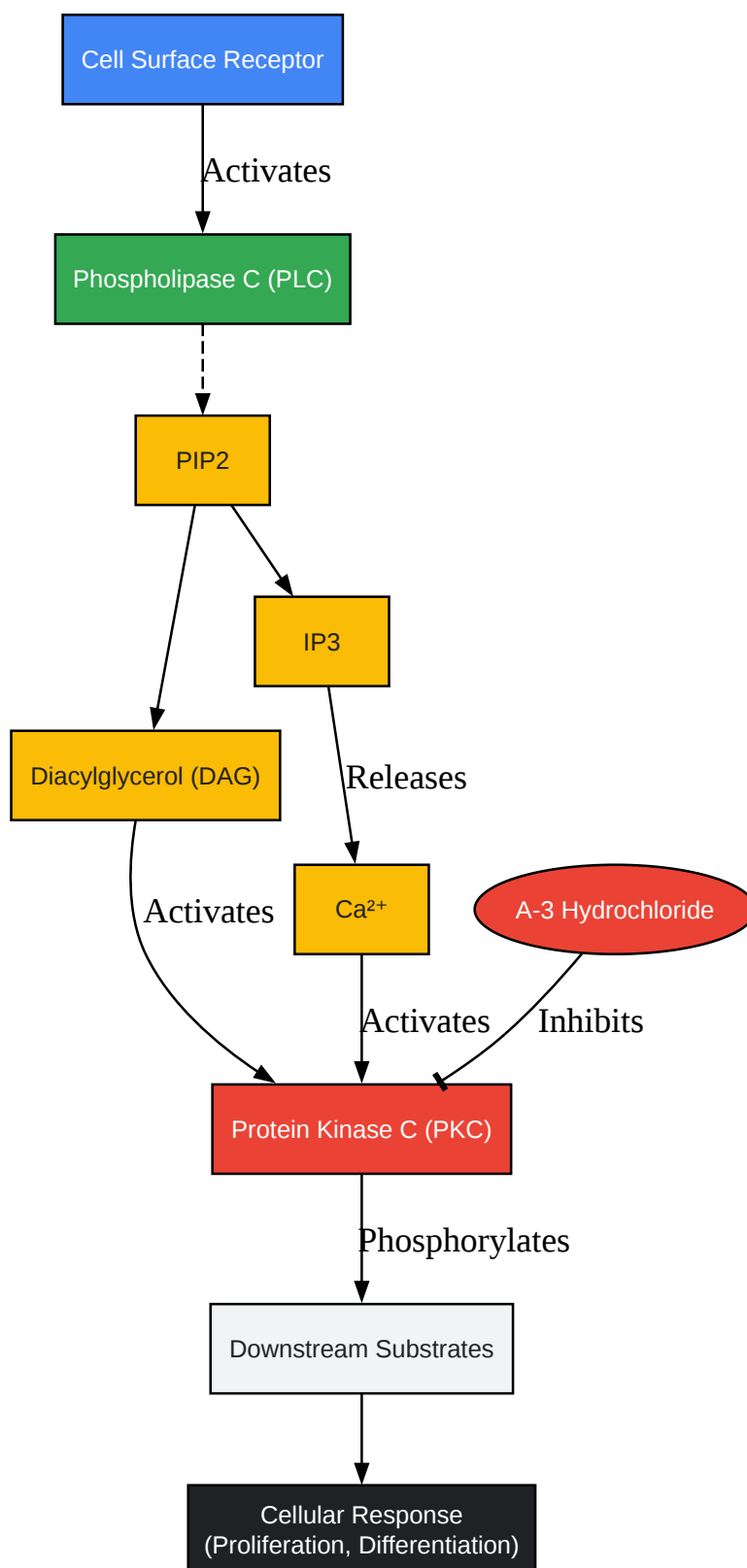
Modulated Signaling Pathways

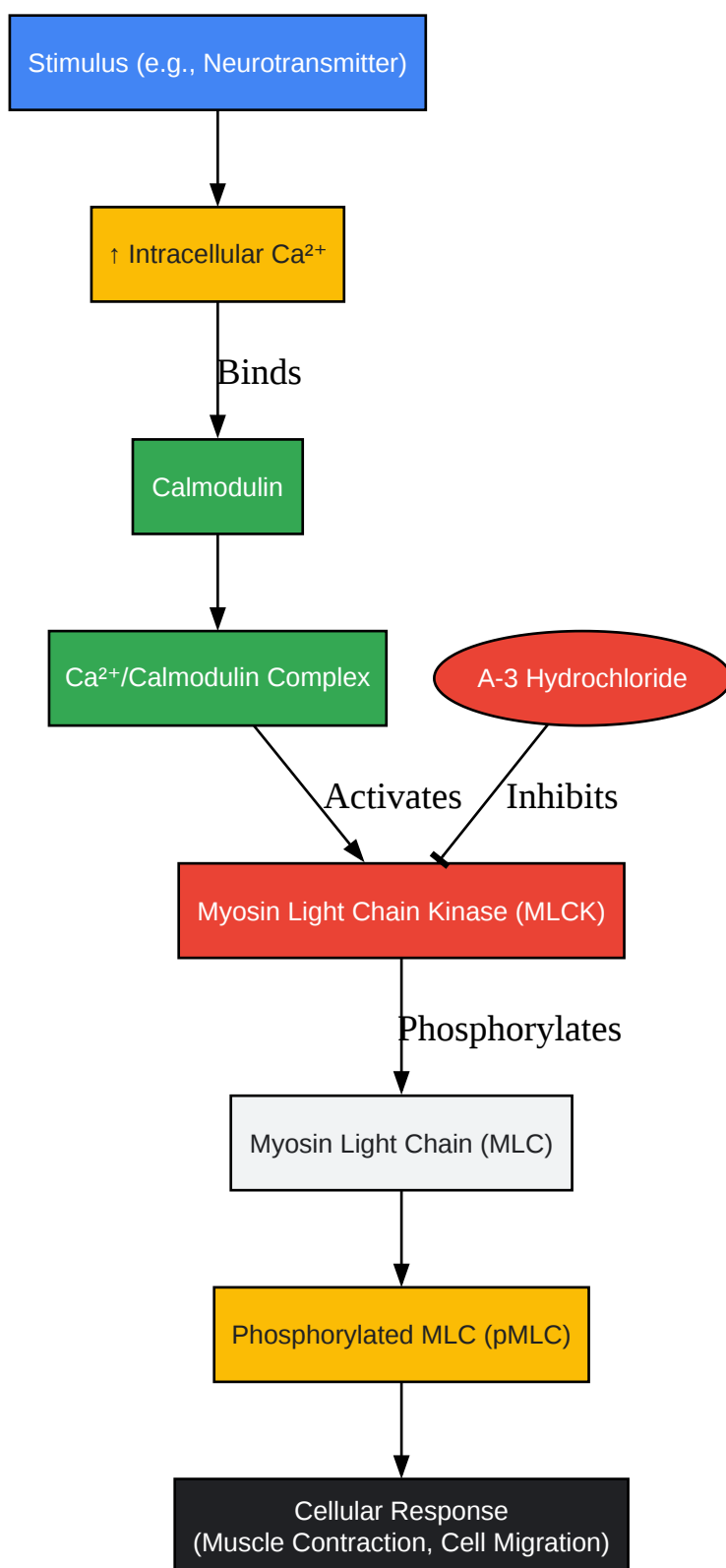
A-3 hydrochloride's inhibition of multiple kinases allows it to interfere with a variety of critical cellular signaling pathways. Understanding these pathways is crucial for interpreting the phenotypic effects of **A-3 hydrochloride** in cellular and organismal models.

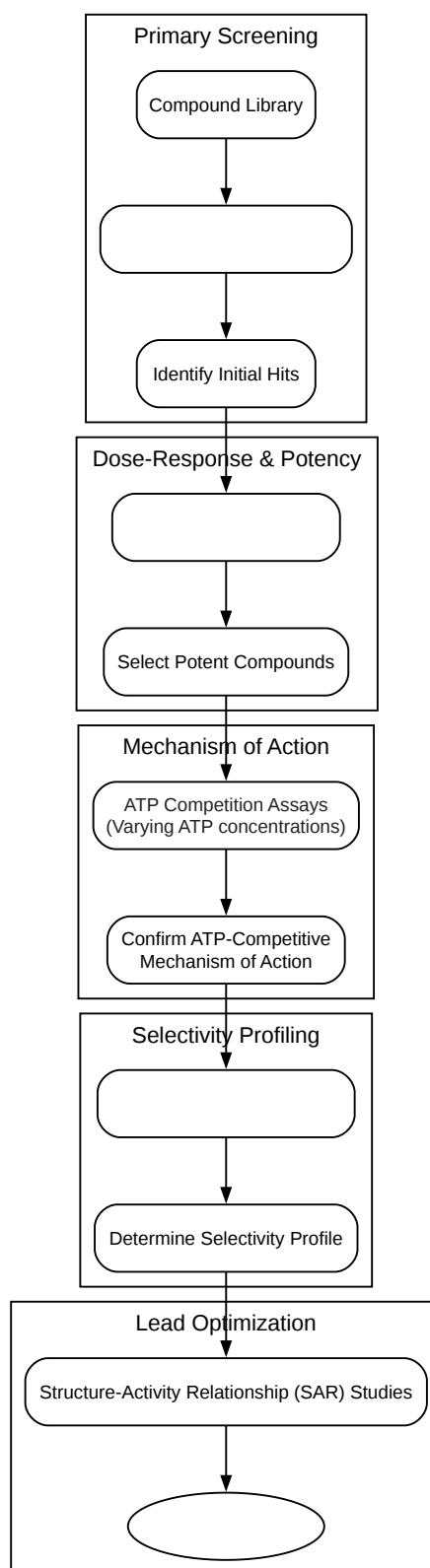
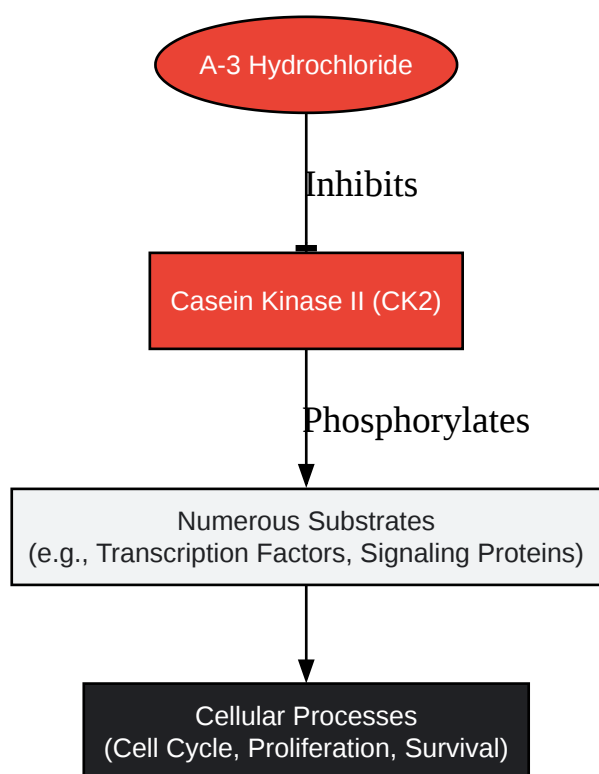
Protein Kinase A (PKA) Signaling Pathway

PKA is a key effector of cyclic AMP (cAMP) signaling.^{[4][5][6]} Upon activation by cAMP, PKA phosphorylates a multitude of substrates, regulating processes such as metabolism, gene expression, and cell growth.^{[4][5][6][7][8]}









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